An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride
CAS Number: 625098-88-6
Introduction
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a heterocyclic organic compound built upon the tetrahydronaphthyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its rigid, three-dimensional conformation and its utility as a pharmacophore in the development of novel therapeutics. The broader class of tetrahydronaphthyridine derivatives has shown promise in targeting a range of biological pathways, most notably as Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists and as allosteric inhibitors of HIV-1 integrase. This guide provides a comprehensive overview of the known properties, potential synthetic strategies, analytical considerations, and biological significance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for the free base and related salts is presented below. It is important to note the distinction between the monohydrochloride (the subject of this guide), the dihydrochloride, and the free base, as their properties and CAS numbers differ.
| Property | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (Free Base) | 5,6,7,8-Tetrahydro-[1][2]naphthyridin-3-ol dihydrochloride |
| CAS Number | 625098-88-6[3] | 785774-74-5[4][5] | 2305079-66-5[6] |
| Molecular Formula | C₈H₁₁ClN₂O | C₈H₁₀N₂O | C₈H₁₂Cl₂N₂O |
| Molecular Weight | 186.64 g/mol | 150.18 g/mol [5] | 223.10 g/mol [6] |
| Predicted Boiling Point | Not available | 424.0±45.0 °C[5] | Not available |
| Predicted pKa | Not available | 9.43±0.20[5] | Not available |
| Storage Temperature | 2-8°C (recommended) | 2-8°C[5] | 2-8°C, sealed in dry conditions[6] |
Chemical Structure
Caption: Chemical structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride.
Rationale Behind the Proposed Synthesis:
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Condensation: The initial step involves the formation of a Schiff base between the amino group of the pyridine derivative and the aldehyde. This is a standard and high-yielding reaction in organic synthesis.
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Intramolecular Cyclization: A Pictet-Spengler type reaction is a plausible approach for the formation of the second ring[1]. This acid-catalyzed reaction would lead to the formation of the tetrahydronaphthyridine core. The choice of a protected 4-aminobutanal derivative is crucial to prevent unwanted side reactions.
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Aromatization/Hydroxylation: Depending on the exact nature of the starting materials and intermediates, a subsequent step to introduce the hydroxyl group at the 3-position would be necessary. This could potentially be achieved through an oxidation and rearrangement sequence, or by starting with a precursor that already contains an oxygen functionality at the appropriate position.
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Reduction: The pyridine ring of the naphthyridine system needs to be selectively reduced to a piperidine ring. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with chemical reducing agents like sodium borohydride, depending on the other functional groups present in the molecule.
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Deprotection: The protecting group on the nitrogen of the piperidine ring would then be removed under appropriate conditions to yield the free secondary amine.
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Salt Formation: The final step involves the formation of the hydrochloride salt by treating a solution of the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, to precipitate the desired salt.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound. The following techniques are recommended.
Caption: Recommended analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinol ring, as well as signals for the methylene protons of the piperidine ring. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. The chemical shifts will help to distinguish between the aromatic and aliphatic carbons.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected molecular ion peak for the free base (C₈H₁₀N₂O) would be at m/z 151.08 [M+H]⁺.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be appropriate for assessing the purity of the compound. A typical method would involve:
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Column: C18 stationary phase.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the chromophore of the pyridinol ring absorbs, likely around 220-280 nm.
Applications in Drug Discovery
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component in several classes of biologically active molecules currently under investigation.
RORγt Inverse Agonists
Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17, making them attractive therapeutic targets. The rigid structure of the tetrahydronaphthyridine core allows for the precise positioning of substituents to interact with the ligand-binding domain of RORγt, leading to the development of potent and selective inverse agonists[1].
Caption: Simplified signaling pathway showing the role of RORγt and its inhibition.
HIV-1 Integrase Allosteric Inhibitors
HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host genome, a crucial step in the viral replication cycle. Allosteric inhibitors bind to a site on the integrase enzyme that is distinct from the active site. This binding can induce conformational changes that disrupt the enzyme's function, often by promoting aberrant multimerization. Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase, representing a promising avenue for the development of new antiretroviral therapies.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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In case of exposure:
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Skin contact: Immediately wash with plenty of soap and water.
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Eye contact: Immediately flush with plenty of water for at least 15 minutes.
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Inhalation: Move to fresh air.
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Ingestion: Do not induce vomiting. In all cases of exposure, seek immediate medical attention.
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Conclusion
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a valuable chemical entity for researchers in the field of drug discovery. Its core scaffold has demonstrated significant potential in the development of novel therapeutics for autoimmune diseases and HIV. While a detailed, publicly available synthesis protocol and comprehensive analytical data are currently lacking, this guide provides a scientifically grounded framework for its potential synthesis, characterization, and application. As research in this area continues, it is anticipated that more detailed information on this and related compounds will become available, further enabling their exploration as potential drug candidates.
References
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Nakashima, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11235-11246. [Link][1]
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Nakashima, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link][7]
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Intermed & Chemicals. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olhydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Retrieved from [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Retrieved from [Link]
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Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]
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Haffner, C. D., et al. (2016). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Bioorganic & Medicinal Chemistry Letters, 26(15), 3659-3662. [Link]
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Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
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